5-Bromo-2-benzoxazolinone
Overview
Description
5-Bromo-2-benzoxazolinone: is an organic compound with the molecular formula C7H4BrNO2 and a molecular weight of 214.02 g/mol . It is a derivative of benzoxazolinone, where a bromine atom is substituted at the 5th position of the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Bromo-2-benzoxazolinone can be synthesized through the bromination of 2-benzoxazolinone. The reaction typically involves the use of bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 5th position of the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the bromination reaction .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2-benzoxazolinone can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming various derivatives.
Condensation Reactions: It can also engage in condensation reactions with other compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Major Products Formed:
Substitution Products: Various substituted benzoxazolinones depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of this compound.
Reduction Products: Reduced forms of the compound with altered functional groups.
Scientific Research Applications
Chemistry: 5-Bromo-2-benzoxazolinone is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new chemical entities and materials .
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new drugs .
Medicine: The compound’s derivatives are explored for their therapeutic potential in treating various diseases. Its structural framework is utilized in designing molecules with improved pharmacological profiles .
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and as a building block for more complex chemical products .
Mechanism of Action
The mechanism of action of 5-Bromo-2-benzoxazolinone involves its interaction with specific molecular targets. The bromine atom’s presence enhances the compound’s reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit or modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
5-Chloro-2-benzoxazolinone: Similar structure with a chlorine atom instead of bromine.
5-Fluoro-2-benzoxazolinone: Contains a fluorine atom at the 5th position.
5-Iodo-2-benzoxazolinone: Iodine substitution at the 5th position.
Uniqueness: 5-Bromo-2-benzoxazolinone is unique due to the bromine atom’s specific electronic and steric effects, which influence its reactivity and interaction with biological targets. The bromine atom’s size and electronegativity make it distinct from other halogen-substituted benzoxazolinones .
Properties
IUPAC Name |
5-bromo-3H-1,3-benzoxazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHTZWJRUUOALC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50163679 | |
Record name | 2-Benzoxazolinone, 5-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50163679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14733-73-4 | |
Record name | 5-Bromo-2-benzoxazolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14733-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Benzoxazolinone, 5-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014733734 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Benzoxazolinone, 5-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50163679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-benzoxazolinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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